(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
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Overview
Description
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a compound with significant interest in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and an appropriate amino acid derivative. The reaction typically proceeds through a series of steps, including condensation, reduction, and hydrolysis, under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This often includes the use of catalysts, high-purity reagents, and advanced purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant properties.
4-Hydroxy-3-methoxybenzaldehyde: Commonly used in the synthesis of various organic compounds.
Uniqueness
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H13NO4 |
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Molecular Weight |
211.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
IGHHJKPPALHKMJ-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
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